

The Quinolone Resistance-Determining Region (QRDR) of Topoisomerase IV: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quinolone resistance-determining region (QRDR) within bacterial Topoisomerase IV. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic agents. This guide delves into the structure and function of Topoisomerase IV, the mechanism of quinolone action, the molecular basis of resistance associated with the QRDR, and detailed experimental protocols for studying these phenomena.

Introduction to Topoisomerase IV and Quinolone Antibiotics

Bacterial Topoisomerase IV is a type II topoisomerase essential for DNA replication and chromosome segregation in bacteria.^{[1][2]} It is a heterotetrameric enzyme composed of two ParC and two ParE subunits, homologous to the GyrA and GyrB subunits of DNA gyrase, respectively.^{[1][3][4]} The primary functions of Topoisomerase IV include decatenating (unlinking) intertwined daughter chromosomes following replication and relaxing positive supercoils that accumulate ahead of the replication fork.^[1]

Quinolone and fluoroquinolone antibiotics are potent, broad-spectrum antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV.^{[5][6][7]} Their mechanism of action involves the formation of a ternary complex with the enzyme and

DNA. This complex traps the topoisomerase in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1][5][8] In many Gram-positive bacteria, Topoisomerase IV is the primary target of fluoroquinolones, while in many Gram-negative bacteria, it is the secondary target after DNA gyrase.[7][9]

The Quinolone Resistance-Determining Region (QRDR)

The primary mechanism of high-level resistance to quinolone antibiotics involves mutations within specific regions of the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and Topoisomerase IV (parC and parE).[10][11] These regions are known as the quinolone resistance-determining regions (QRDRs). Mutations within the QRDRs of parC and parE alter the amino acid sequence of Topoisomerase IV, leading to reduced binding affinity of quinolones to the enzyme-DNA complex.[2][12] This diminished binding affinity allows the enzyme to continue its function even in the presence of the drug, conferring resistance to the bacterium.

The QRDR of the ParC subunit is typically located in the N-terminal region and is a hotspot for mutations conferring quinolone resistance.[2] Common mutations are found at positions analogous to serine-83 and aspartate-87 in the *E. coli* GyrA subunit.[10][13] The accumulation of multiple mutations, often in both parC and gyrA, can lead to high-level fluoroquinolone resistance.[10][11]

Quantitative Data on Quinolone Resistance

The following tables summarize the impact of specific QRDR mutations in the ParC subunit of Topoisomerase IV on the minimum inhibitory concentrations (MICs) of various fluoroquinolones. Data is compiled from studies on different bacterial species.

Table 1: Fluoroquinolone MICs (µg/mL) for *Escherichia coli* with QRDR Mutations

Quinolone	Wild-Type (No Mutation)	Single gyrA Mutation	gyrA + Single parC Mutation	gyrA + Double parC Mutation
Ciprofloxacin	≤ 1	≤ 8	≥ 16	≥ 16
Levofloxacin	≤ 2	-	-	-
Ofloxacin	≤ 2	-	-	-
Norfloxacin	≤ 4	-	-	-

Data adapted from a study on Enterobacteriaceae isolates in Brazil.[\[10\]](#) Note that in *E. coli*, DNA gyrase is the primary target, and parC mutations contribute to higher resistance levels.

Table 2: Fluoroquinolone MICs ($\mu\text{g/mL}$) for *Salmonella* spp. with QRDR Mutations

| Quinolone | No Mutation | Single parC (Tyr57 → Ser) | Single gyrA (codon 87) | gyrA (Ser83 → Tyr) | Multiple Mutations | |---|---|---|---|---| | Ciprofloxacin | ≤ 0.06 | ≤ 0.06 | ~ 0.12 | 0.25 - 1 | 8 - 32 | | Levofloxacin | - | - | - | up to 16 | | Ofloxacin | - | - | - | ~ 0.53 - 1 | up to 64 | | Sparfloxacin | - | - | - | ~ 0.13 - 0.55 | up to 64 |

Data adapted from a study on fluoroquinolone-resistant *Salmonellae* in Hong Kong.[\[13\]](#)

Table 3: Quinolone IC₅₀ Values ($\mu\text{g/mL}$) against *Staphylococcus aureus* Topoisomerase IV and DNA Gyrase

Quinolone	Topoisomerase IV IC ₅₀	DNA Gyrase IC ₅₀
Norfloxacin	1.62 - 31.6	0.915 - 126
Ciprofloxacin	-	-
Levofloxacin	-	-
Nadifloxacin	-	-

Data adapted from a study on the target preference of 15 quinolones against *Staphylococcus aureus*.[\[14\]](#) This table highlights the differential inhibitory activity against the two target enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of quinolone resistance and Topoisomerase IV.

Site-Directed Mutagenesis of the parC Gene

This protocol is for introducing specific mutations into the parC gene to study their effect on quinolone resistance. This method is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Template plasmid DNA (containing the wild-type parC gene)
- Mutagenic oligonucleotide primers (forward and reverse, containing the desired mutation)
- High-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase)
- dNTP mix
- Reaction buffer
- DpnI restriction enzyme
- Competent E. coli cells for transformation

Primer Design:

- Both forward and reverse primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.
- Primers should be between 25 and 45 bases in length.
- The melting temperature (T_m) should be $\geq 78^\circ\text{C}$. A common formula for T_m calculation is: $T_m = 81.5 + 0.41(\%GC) - 675/N - \%mismatch$ (where N is the primer length).
- The desired mutation should be in the middle of the primer with at least 10-15 complementary bases on both sides.

- Primers should have a minimum GC content of 40% and should terminate in one or more C or G bases.

Procedure:

- PCR Amplification:
 - Set up the PCR reaction with 5-50 ng of template DNA, 125 ng of each primer, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
 - Perform thermal cycling, typically for 16-18 cycles. An example program:
 - Initial denaturation: 95°C for 1 minute.
 - 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
 - Final extension: 68°C for 7 minutes.
- DpnI Digestion:
 - Add 1 µL of DpnI enzyme directly to the amplification reaction.
 - Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
- Transformation:
 - Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
 - Plate the transformation mixture on appropriate antibiotic selection plates and incubate overnight at 37°C.
- Verification:
 - Select individual colonies and culture them.
 - Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Purification of Recombinant Topoisomerase IV

This protocol describes the overexpression and purification of the ParC and ParE subunits of Topoisomerase IV from *E. coli*.[\[3\]](#)[\[4\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- *E. coli* expression strains harboring plasmids for the overexpression of ParC and ParE subunits.
- Luria-Bertani (LB) medium with appropriate antibiotics.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% sucrose, 1 mM EDTA, 1 mM DTT, protease inhibitors).
- Chromatography resins (e.g., DEAE-cellulose, phosphocellulose, SP-Sepharose, Q-Sepharose).
- Gradient buffers for chromatography.
- SDS-PAGE analysis equipment.

Procedure:

- Overexpression:
 - Grow the *E. coli* expression strains in LB medium at 37°C to an OD600 of ~0.6.
 - Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
 - Continue incubation for 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18°C).
 - Harvest the cells by centrifugation.
- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer.

- Lyse the cells by sonication or using a French press.
- Clarify the lysate by ultracentrifugation.
- Chromatography:
 - The ParC and ParE subunits are purified separately.
 - Load the clarified lysate onto a series of chromatography columns. A typical purification scheme might involve:
 - Anion exchange chromatography (e.g., DEAE-cellulose or Q-Sepharose).
 - Cation exchange chromatography (e.g., phosphocellulose or SP-Sepharose).
 - Elute the proteins using a salt gradient (e.g., NaCl or KCl).
 - Collect fractions and analyze by SDS-PAGE to identify those containing the purified subunits.
- Reconstitution:
 - Combine the purified ParC and ParE subunits to reconstitute the active Topoisomerase IV enzyme.
 - Store the purified enzyme at -80°C in a storage buffer containing glycerol.

Topoisomerase IV DNA Cleavage Assay

This assay is used to determine the ability of quinolones to stabilize the cleavage complex formed by Topoisomerase IV and DNA.^{[22][23][24][25][26]}

Materials:

- Purified Topoisomerase IV enzyme.
- Supercoiled plasmid DNA (e.g., pBR322).

- Assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT).
- Quinolone antibiotic of interest.
- Sodium dodecyl sulfate (SDS).
- Proteinase K.
- Loading dye.
- Agarose gel electrophoresis system.

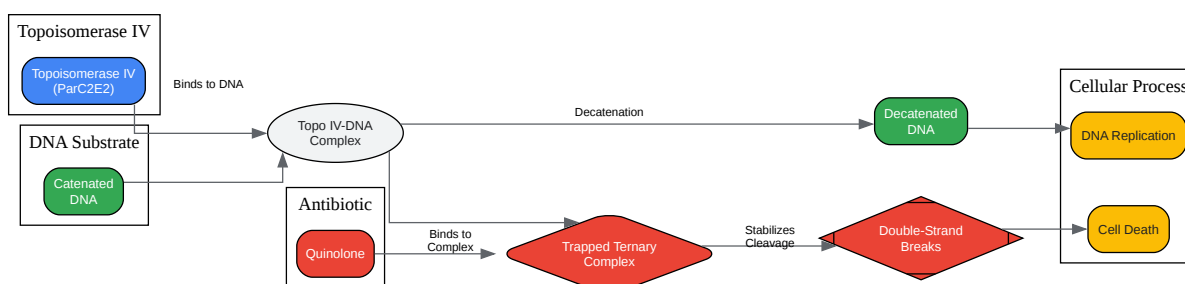
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (typically 0.5 µg), and the quinolone antibiotic at various concentrations.
 - Add the purified Topoisomerase IV enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.
- Incubation:
 - Incubate the reaction mixture at 37°C for 30 minutes.
- Trapping the Cleavage Complex:
 - Stop the reaction and trap the covalent enzyme-DNA complex by adding SDS to a final concentration of 0.2-1% and Proteinase K to a final concentration of 0.1-0.5 mg/mL.
 - Incubate at 37°C for another 30 minutes to digest the protein.
- Analysis:
 - Add loading dye to the samples.
 - Load the samples onto a 1% agarose gel containing ethidium bromide.

- Perform electrophoresis to separate the different DNA topoisomers.
- Visualize the DNA bands under UV light. The formation of linearized plasmid DNA indicates the stabilization of the cleavage complex by the quinolone.

Visualizations

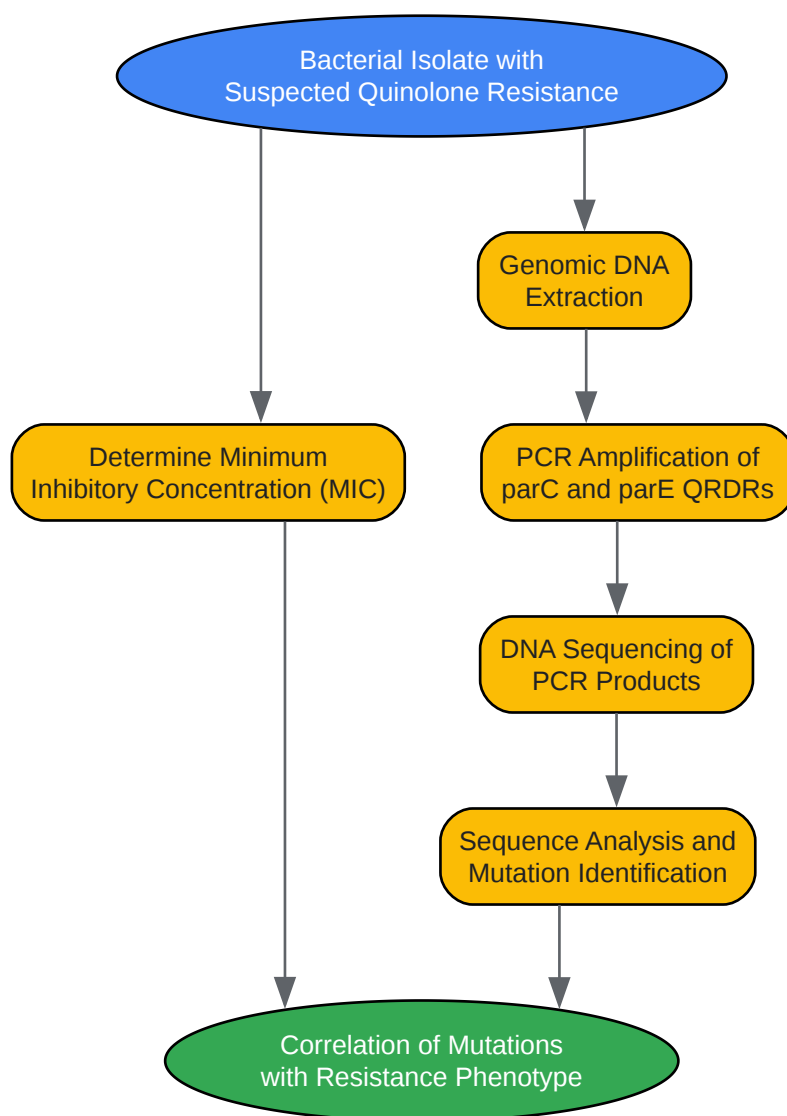
Mechanism of Quinolone Action on Topoisomerase IV



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Caption: Mechanism of quinolone action on Topoisomerase IV.

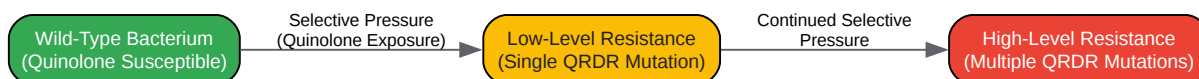
Experimental Workflow for Identifying QRDR Mutations



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Caption: Workflow for identifying QRDR mutations.

Development of Quinolone Resistance



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Caption: Stepwise development of quinolone resistance.

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